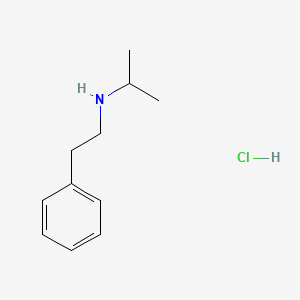

N-Isopropyl-N-phenethylamine hydrochloride

Description

Contextualization within Phenethylamine (B48288) Chemistry and Pharmacology Research

The scientific interest in N-Isopropyl-N-phenethylamine hydrochloride stems from its core structure, the 2-phenethylamine motif. This molecular scaffold is of fundamental importance in medicinal chemistry and neurobiology. nih.gov It is the backbone for a wide range of biologically active compounds, including endogenous neurotransmitters that are vital to the central nervous system. nih.govwikipedia.org

Key examples of naturally occurring phenethylamines include:

Dopamine (B1211576): A neurotransmitter crucial for voluntary movement, mood, and reward pathways. nih.gov

Norepinephrine (Noradrenaline): A hormone and neurotransmitter involved in the "fight-or-flight" response, alertness, and cardiovascular function. nih.gov

Epinephrine (Adrenaline): Another key hormone in the acute stress response. nih.gov

The phenethylamine framework is also the foundation for many synthetic compounds investigated for their therapeutic potential. nih.govwikipedia.org Researchers in medicinal chemistry frequently utilize the phenethylamine skeleton as a starting point for designing new molecules that can interact with various biological targets. nih.gov These targets include a range of G-protein-coupled receptors (GPCRs) such as adenosine, adrenergic (α and β types), and dopamine receptors, among others. nih.govnih.gov

This compound is a synthetic derivative within this broad chemical family. Its structure is related to other well-known phenethylamines, such as amphetamine (alpha-methylphenethylamine), a central nervous system stimulant. wikipedia.org The addition of the N-isopropyl group to the phenethylamine backbone modifies its chemical properties, which in turn influences its potential interactions with biological systems. ontosight.ai

Scope and Significance of Academic Investigation

The primary role of this compound in academic and commercial research appears to be as a chemical intermediate or a building block. ontosight.ai Its synthesis can be achieved through methods like the reaction of phenethylamine with isopropyl chloride or isopropyl bromide. ontosight.ai

The significance of this compound in research is largely based on its structural relationship to pharmacologically active compounds. Due to its core phenethylamine skeleton, it is a compound of interest for researchers exploring the synthesis of novel derivatives with potential biological activities. ontosight.ai Academic investigations may use it as a reference compound or starting material in the development of new molecules targeting neurotransmitter systems or other biological pathways. smolecule.com However, extensive, publicly documented research detailing the specific biological activities or therapeutic applications of this compound itself is not widely available. Its utility is therefore primarily in enabling the synthesis and investigation of other, more complex molecules within the phenethylamine class. ontosight.ai

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenylethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(2)12-9-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBIKELOFCERKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586399 | |

| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38449-56-8 | |

| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for N-Isopropyl-N-phenethylamine Hydrochloride

The primary methods for synthesizing the N-Isopropyl-N-phenethylamine backbone involve the formation of a carbon-nitrogen bond between a phenethyl moiety and an isopropyl group.

Reductive amination is a versatile and widely used method for preparing amines. researchgate.net This process typically involves two main approaches for this specific compound: the reaction of a ketone with an amine or the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.netnih.gov

One common pathway is the reaction of phenyl-2-propanone (P2P) with isopropylamine (B41738). This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product. The final step involves reacting the amine base with hydrochloric acid to produce the hydrochloride salt.

Another established reductive amination approach is the Leuckart reaction. smolecule.com This method involves heating a ketone (e.g., acetophenone (B1666503) derivatives) with isopropylamine and formic acid. smolecule.com The formic acid serves as the reducing agent in this one-pot reaction, yielding the amine intermediate which is then converted to its hydrochloride salt. smolecule.com

Table 1: Comparison of Reductive Amination Methods

| Method | Carbonyl Precursor | Amine Precursor | Reducing Agent | Key Characteristics |

| Standard Reductive Amination | Phenyl-2-propanone | Isopropylamine | Sodium borohydride (B1222165) (NaBH₄) or Catalytic Hydrogenation (H₂/Catalyst) | Two-step process (imine formation, then reduction); generally high yields. nih.gov |

| Leuckart Reaction | Acetophenone | Isopropylamine | Formic Acid or Ammonium (B1175870) Formate (B1220265) | One-pot reaction performed at high temperatures (165-185°C); yields can range from 70-85%. smolecule.com |

Stereoselective Synthesis Approaches for Enantiomeric Forms

Producing specific enantiomers (either R- or S-N-Isopropyl-N-phenethylamine) requires stereoselective synthesis methods. Such approaches are critical when one stereoisomer is responsible for a desired effect while the other may be inactive or produce different effects. nih.gov

A primary strategy involves the use of a chiral auxiliary. nih.gov For instance, a phenylacetone (B166967) precursor can be reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a pair of diastereomeric imines. google.com These diastereomers can be separated or, more commonly, the subsequent reduction is performed under conditions that favor the formation of one diastereomer of the N-(α-phenethyl)phenylisopropylamine intermediate. google.com The final step involves the hydrogenolysis (cleavage by hydrogen) of the chiral auxiliary group to yield the desired enantiomerically pure secondary amine. google.com This method has been shown to produce enantiomeric purities in the range of 96-99%. google.com

Chiral resolution, where enantiomers of the final racemic amine are separated, is another viable technique. smolecule.com This can be accomplished by using chiral acids to form diastereomeric salts that can be separated by crystallization.

Electrochemical synthesis represents a greener and often more efficient alternative to traditional chemical methods. While not a widely documented mainstream method for this specific compound's direct synthesis, electrochemical approaches are established for key transformations in amine synthesis. cardiff.ac.uk

Electrochemical methods can be applied to reduction steps, potentially replacing chemical reducing agents. The core of reductive amination involves the reduction of an imine or a similar intermediate. Electrochemical cells can provide the necessary electrons for this reduction in a controlled manner. Furthermore, electrochemical techniques have been developed for the N-demethylation of related alkaloids, a process that proceeds through an iminium intermediate—the same type of intermediate formed during reductive amination. rug.nl This demonstrates the applicability of electrochemistry in controlling reactions at the nitrogen atom of complex amines, suggesting its potential as a modality for the synthesis of N-Isopropyl-N-phenethylamine.

Precursor Chemistry and Intermediate Derivatives

The selection of precursors dictates the synthetic route. The primary intermediates are typically imines, which are formed in situ and are not isolated before reduction.

Key Precursors:

Phenethylamine (B48288): Serves as the foundational phenethyl backbone. It can be reacted with an isopropylating agent. ontosight.ai

Phenyl-2-propanone (P2P) / Acetophenone: These ketones provide the phenethyl structure and a carbonyl group for reaction with an amine. smolecule.com

Isopropylamine: The source of the N-isopropyl group when reacted with a ketone like P2P. smolecule.com

Isopropyl chloride or Isopropyl bromide: These alkyl halides can be used to alkylate phenethylamine directly, although this can sometimes lead to overalkylation and the formation of quaternary ammonium salts. ontosight.ai

Acetone: Can be used as the isopropyl source in a reductive amination reaction with phenethylamine.

Intermediate Derivatives: The most significant intermediate in the synthesis of N-Isopropyl-N-phenethylamine via reductive amination is the corresponding imine.

N-(1-phenylpropan-2-ylidene)propan-2-amine: This imine is formed from the condensation of phenyl-2-propanone and isopropylamine. It is the direct precursor to the final product prior to the reduction step.

Structural Characterization and Conformational Analysis

Molecular Architecture and Isomeric Considerations

N-Isopropyl-N-phenethylamine hydrochloride is a chemical compound belonging to the phenethylamine (B48288) class. ontosight.ai The core structure of phenethylamines consists of a phenyl ring attached to an ethylamine (B1201723) chain. ontosight.aiwikipedia.org In the case of N-Isopropyl-N-phenethylamine, an isopropyl group is attached to the nitrogen atom of the ethylamine chain. ontosight.ai The molecular formula for the hydrochloride salt is C₁₁H₁₈ClN. ontosight.ainih.gov

Key Structural Features:

Phenethylamine Backbone: A phenyl group connected to an ethylamine chain. ontosight.ai

N-Substitution: An isopropyl group is bonded to the nitrogen atom. ontosight.ai

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which generally enhances stability and solubility in aqueous solutions. ontosight.aismolecule.com

Molecular Properties of this compound

search| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈ClN | ontosight.ainih.gov |

| Molecular Weight | 199.72 g/mol | nih.govsmolecule.comclearsynth.com |

| IUPAC Name | N-(2-phenylethyl)propan-2-amine;hydrochloride | nih.gov |

| CAS Number | 38449-56-8 | nih.govclearsynth.comscbt.com |

The presence of a stereocenter in the molecular structure of some N-substituted phenethylamines can lead to the existence of stereoisomers. For instance, (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is a chiral compound. smolecule.com Chirality is a key factor in the synthesis and application of many pharmaceutical compounds, as different enantiomers can exhibit distinct biological activities. nih.gov The stereochemical control in the synthesis of such compounds is often governed by noncovalent interactions like hydrogen bonding and carbon-hydrogen to pi interactions. smolecule.com

The hydrochloride salt form of N-Isopropyl-N-phenethylamine is commonly used in research settings. ontosight.ai This salt form generally offers advantages such as increased stability and enhanced solubility in aqueous solutions, which is beneficial for various laboratory and potential clinical applications. ontosight.aismolecule.com The formation of a stable crystalline hydrochloride salt is a known characteristic of phenethylamines. wikipedia.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

A variety of advanced analytical techniques are employed to elucidate the structure of phenethylamine derivatives. These methods are crucial for confirming the identity and purity of the compound.

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying phenethylamines and their isomers. researchgate.netscispace.com These methods provide information about the molecular weight and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure by providing detailed information about the hydrogen and carbon atoms within the molecule. southernforensic.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy, often with Attenuated Total Reflectance (ATR), is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation. southernforensic.org Theoretical infrared spectra can be constructed for different conformations and compared with experimental data. kent.ac.uk

Theoretical Conformational Analysis and Molecular Dynamics

The biological activity of phenethylamines is influenced by their three-dimensional shape or conformation. Theoretical and computational methods are used to study the conformational preferences of these molecules.

Computational studies, including ab initio calculations, have shown that in the absence of a solvent, phenethylamines tend to prefer a folded, or gauche, conformation. acs.orgresearchgate.net This preference suggests a favorable intramolecular interaction between the amino group and the aromatic ring. acs.org However, in aqueous solutions, the conformational landscape can be more complex, with both folded and extended (anti) conformations being relevant. acs.org

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of N-substituted molecules in solution, providing insights into polymer conformations and interactions with the solvent. rsc.orgnih.gov For phenethylamine derivatives, conformational analysis helps to understand how the molecule might interact with biological targets. nih.gov Studies have utilized methods like MNDO and PCILO to analyze the conformational and structural features of these compounds. nih.gov

Pharmacological Investigations: Mechanisms and Receptor Interactions

Neurotransmitter System Modulations

N-Isopropyl-N-phenethylamine hydrochloride's influence on neurotransmitter systems is a key area of pharmacological research. Its interactions are primarily centered on the dopaminergic, adrenergic, and serotonergic systems, which are fundamental to the regulation of mood, cognition, and various physiological processes.

Research indicates that this compound has the potential to influence dopaminergic pathways, which are crucial for mood regulation and motor control. Studies on structurally similar compounds, such as N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine, have shown that modifications to the N-2-phenylethyl moiety can impact dopamine (B1211576) D2 receptor binding affinity. While direct substitutions on the phenyl ring of these related compounds did not enhance D2 affinity, the introduction of dichloro groups resulted in high selectivity for the D2 receptor, suggesting that the N-phenylethyl component is a critical determinant of dopaminergic activity.

The adrenergic system, which is integral to the sympathetic nervous system's "fight-or-flight" response, is another target for this compound. The parent compound, phenethylamine (B48288), and its analogs are known to act as agonists at adrenergic receptors. Structure-activity relationship studies have demonstrated that N-substitution with larger alkyl groups, such as an isopropyl group, can increase the affinity for adrenergic receptors. This suggests that this compound likely interacts with these receptors, potentially mimicking the effects of endogenous catecholamines like norepinephrine.

The serotonergic system, which plays a vital role in mood, sleep, and appetite, is also a potential site of action for this compound. However, research on related N-substituted phenethylamines suggests a complex relationship. For instance, increasing the hydrophobic bulk of the N-substituent with a methyl or n-propyl group has been shown to be detrimental to binding affinity at serotonin (B10506) 5-HT2A receptors. This indicates that the size and nature of the N-alkyl group are critical factors in determining serotonergic receptor interaction, and the isopropyl group in this compound would be expected to modulate its affinity within this system.

Phenethylamine and its derivatives are known to interact with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. While specific data for this compound is limited, studies on the broader class of N-substituted phenethylamines indicate that they can inhibit these transporters. The potency and selectivity of this inhibition are highly dependent on the specific substitutions on the phenethylamine scaffold. For example, N-2-methoxybenzyl substitution in some phenethylamines has been shown to increase binding to all monoamine transporters. This suggests that this compound likely possesses some degree of monoamine reuptake inhibitory activity, though its specific profile remains to be fully elucidated.

Receptor Binding Kinetics and Affinity Studies

The precise pharmacological effects of a compound are determined by its binding kinetics and affinity at various receptors. These parameters quantify the strength and duration of the interaction between the compound and its molecular targets.

| Compound Class | Receptor Subtype | Finding |

| N-substituted phenethylamines | Dopamine D2 | Substitutions on the N-2-phenylethyl moiety influence binding affinity and selectivity. |

| N-substituted phenethylamines | Dopamine D1 | Dichloro substitution on the phenyl ring of a related compound decreases D1 affinity. |

This table summarizes general findings for structurally related compounds and is not specific to this compound due to a lack of available data.

Adrenergic Receptor Binding

N-substitution on the phenethylamine scaffold is a critical determinant of adrenergic receptor affinity and selectivity. Generally, the presence of small alkyl groups on the nitrogen atom can modulate the binding to α and β-adrenergic receptor subtypes. Phenethylamine and its analogues act as agonists at adrenergic receptors, with their potency and efficacy being dependent on specific structural features consensus.app. For instance, N-substitution with larger alkyl groups is known to increase receptor affinity consensus.app. While specific binding data for this compound is not extensively documented in publicly available research, related compounds offer insights. For example, isopropyloctopamine, which also contains an N-isopropyl group, has demonstrated strong agonistic properties at the β1-adrenergic receptor mdpi.com. This suggests that the N-isopropyl moiety is compatible with binding to certain adrenergic receptor subtypes. The molecular electrostatic potential in the region of the nitrogen lone pair is a key factor in determining the binding potencies of phenethylamine derivatives at beta-adrenoceptors nih.gov.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Phenethylamine | α1, α2, β2 | Variable | Agonist |

| Isopropyloctopamine | β1 | 117 (EC50) | Strong Agonist |

| Higenamine | β1 | 34 (EC50) | Strong Agonist |

This table presents data for related phenethylamine compounds to illustrate the potential adrenergic receptor activity profile.

Serotonin Receptor Subtype Selectivity (e.g., 5-HT2A, 5-HT2C)

Phenethylamine derivatives are well-known for their interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The nature of the N-substituent can influence the selectivity between these two receptors. For example, N-benzyl substitution on the phenethylamine core has been shown to enhance selectivity for the 5-HT2A receptor over the 5-HT2C receptor aspetjournals.org. While the effect of an N-isopropyl group has not been specifically detailed for the parent compound, it is understood that even subtle changes in the ligand structure can lead to significant differences in cellular signaling profiles, a concept known as functional selectivity nih.gov. Research on 2,5-dimethoxy-4-substituted phenethylamines indicates they act as 5-HT2A/2C agonists nih.gov. The binding of agonists to these receptors mediates a wide range of physiological and behavioral effects nih.gov.

| Compound Class | 5-HT2A Affinity | 5-HT2C Affinity | Selectivity Profile |

|---|---|---|---|

| N-Alkyl Phenethylamines | Moderate | Moderate | Variable based on alkyl group |

| N-Benzyl Phenethylamines | High | Moderate | Increased 5-HT2A selectivity |

This table illustrates how N-substitution can influence serotonin receptor selectivity in the phenethylamine class.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine. As such, this compound is a putative agonist at this receptor. TAAR1 plays a significant role in modulating monoaminergic systems, particularly dopamine transmission nih.gov. Activation of TAAR1 can lead to a decrease in the rewarding and reinforcing effects of certain substances nih.gov. Phenethylamine itself activates TAAR1 with an EC50 value of 8.8 µM mdpi.com. The development of TAAR1 agonists is an active area of research for potential therapeutic applications in neuropsychiatric disorders frontiersin.org.

Functional Receptor Activity and Signaling Pathway Activation

In Vitro Efficacy Assessments (e.g., G-protein Coupling, β-arrestin Recruitment)

Upon binding to a G-protein coupled receptor (GPCR), an agonist can trigger distinct intracellular signaling cascades, primarily through G-protein activation or β-arrestin recruitment. For the 5-HT2A receptor, a common target for phenethylamines, agonist binding typically leads to the activation of Gq/11, resulting in phospholipase C (PLC) activation and subsequent downstream signaling. In vitro assays measuring G-protein coupling (e.g., miniGαq recruitment) and β-arrestin2 recruitment are used to quantify the efficacy of a compound at initiating these pathways. The relationship between GPCR G-protein- and β-arrestin–dependent signaling is complex, with G-protein mediated signaling being rapid and transient, while β-arrestin engagement can inhibit G-protein pathways nih.gov.

Biased Agonism Studies

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon is of significant interest in drug development as it may allow for the design of compounds with more specific therapeutic effects and fewer side effects. For 5-HT2A receptor agonists, there is considerable research into their potential for biased agonism, comparing G-protein mediated signaling with β-arrestin recruitment. The analysis of a ligand's effect on emotional states suggests that its action is better predicted by its β-arrestin 2 efficacy rather than its G-protein efficacy nih.gov. Studies on various phenethylamine derivatives have revealed that structural modifications can lead to a bias towards either G-protein or β-arrestin pathways.

| Ligand Class | G-Protein Pathway Activation | β-Arrestin Pathway Recruitment | Potential Bias |

|---|---|---|---|

| Unbiased Agonist | Full or Partial Agonist | Full or Partial Recruitment | Balanced |

| G-Protein Biased Agonist | Preferential Agonist | Weak or No Recruitment | G-Protein |

| β-Arrestin Biased Agonist | Weak or No Agonism | Preferential Recruitment | β-Arrestin |

This table provides a conceptual framework for understanding biased agonism at the 5-HT2A receptor.

Enzyme Inhibition and Modulation Studies

Phenethylamines are known substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation. There are two main isoforms of MAO: MAO-A and MAO-B. Phenethylamine itself has a higher affinity for MAO-B nih.gov. The introduction of substituents on the phenethylamine structure can alter its interaction with MAO. For instance, α-ethylphenethylamine competitively inhibits MAO-A more strongly than MAO-B, while N,α-diethylphenethylamine is a weak inhibitor of both isoforms nih.gov. The presence of an isopropyl group on the nitrogen of this compound would likely influence its affinity and potential inhibitory activity at MAO enzymes. The addition of an isopropyl group is a common strategy in drug design to create beneficial interactions with enzymes like MAO acs.org.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of various monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. frontiersin.orgnih.gov There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. frontiersin.orgnih.gov Inhibition of MAO enzymes can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism often utilized in the treatment of depression and neurodegenerative diseases. nih.govpsychiatry-psychopharmacology.com

The phenethylamine structure is a common motif in many MAO substrates and inhibitors. frontiersin.org The interaction of phenethylamine analogues with MAO is influenced by the substituents on the aromatic ring and the side chain. For instance, the binding affinity of para-substituted phenethylamine analogues to MAO-A increases with the van der Waals volume of the substituent. nih.gov

While no specific studies on this compound's direct MAO inhibitory activity are readily available, the presence of the N-isopropyl group may influence its affinity and selectivity for MAO-A versus MAO-B. Research on related phenethylamine derivatives demonstrates a range of MAO inhibitory potencies. For example, a study on 3-phenylcoumarin derivatives, which also feature a phenylethyl-like moiety, identified compounds with MAO-B inhibitory activity in the nanomolar to micromolar range. frontiersin.org

To illustrate the MAO inhibitory potential within the broader class of phenethylamine-related compounds, the following table presents data for various analogues. It is crucial to note that these values are not for this compound but provide a comparative context.

| Compound | Target | IC50 (nM) | Reference Compound |

| 3-(4-hydroxyphenyl)coumarin | MAO-B | 56 | |

| 3-(4-methoxyphenyl)coumarin | MAO-B | >1000 | |

| 3-(4-chlorophenyl)coumarin | MAO-B | 120 |

This table is for illustrative purposes and shows data for 3-phenylcoumarin derivatives, not this compound.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. nih.gov This mechanism is the basis for several drugs used to treat Alzheimer's disease and other neurological conditions. nih.gov

The potential for phenethylamine derivatives to act as acetylcholinesterase inhibitors has been explored. The structure of AChE features a deep and narrow gorge with a catalytic active site at the bottom and a peripheral anionic site at the entrance. mdpi.com Compounds that can interact with either or both of these sites can inhibit the enzyme's activity.

Specific data on the acetylcholinesterase inhibitory activity of this compound is not available in the current scientific literature. However, structure-activity relationship studies of other compound classes with phenethylamine-like substructures have been conducted. For example, a series of N-trans-caffeoyldopamine and N-trans-feruloyldopamine, which contain a phenethylamine moiety, demonstrated acetylcholinesterase inhibitory activity. mdpi.com

The inhibitory potency of these related compounds is presented in the table below to provide a contextual understanding of potential AChE inhibition by molecules with a phenethylamine backbone. It is important to emphasize that this data does not represent the activity of this compound itself.

| Compound | Target | IC50 (µM) |

| N-trans-Caffeoyldopamine | AChE | 21.36 |

| N-trans-Feruloyldopamine | AChE | 8.52 |

| Caffeic acid | AChE | 42.81 |

| Ferulic acid | AChE | 35.14 |

This table displays the acetylcholinesterase inhibitory activity of N-trans-caffeoyldopamine and N-trans-feruloyldopamine and their parent phenolic acids for comparative purposes and does not reflect data for this compound.

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Studies of N-Isopropyl-N-phenethylamine Hydrochloride

In vitro metabolic studies are fundamental for predicting the biotransformation of a compound in a living organism. These studies typically utilize subcellular fractions, such as human liver microsomes (HLMs) or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govfrontiersin.org For phenethylamine (B48288) derivatives, these models allow for the identification of metabolic pathways without the complexities of in vivo systems. nih.gov

While specific in vitro studies on this compound are not extensively documented in publicly available research, the methodologies applied to analogous compounds provide a clear framework. For instance, research on similar substituted phenethylamines, such as proscaline (B1283602) and methallylescaline, has employed HLM models to identify metabolites. nih.gov Similarly, the metabolism of radioiodinated N-isopropyl-p-iodoamphetamine, a compound with a shared N-isopropyl group, was effectively studied using isolated rat and human hepatocytes. nih.gov These studies incubate the parent compound with the liver preparations and necessary co-factors (like NADPH for Phase I reactions), after which analytical techniques like high-resolution mass spectrometry are used to identify the resulting metabolic products. nih.govfrontiersin.org

Identification of Major and Minor Metabolites

Based on the established metabolic pathways for phenethylamines, the biotransformation of N-Isopropyl-N-phenethylamine is expected to yield several key metabolites. wikipedia.orgwikipedia.org The primary reactions involve modifications to the N-isopropyl group and the ethylamine (B1201723) sidechain.

The major metabolic pathways anticipated for N-Isopropyl-N-phenethylamine would likely be N-dealkylation and hydroxylation. N-deisopropylation would yield the primary amine, phenethylamine, which is itself a known endogenous trace amine with its own metabolic pathway, primarily oxidation by monoamine oxidase (MAO) to phenylacetic acid. wikipedia.org Hydroxylation could occur on the phenyl ring, typically at the para-position, or on the alkyl side chain.

Minor metabolites could arise from further oxidation or conjugation of the primary metabolites. For example, the hydroxylated metabolites could undergo glucuronidation, a Phase II reaction that increases water solubility to facilitate excretion. researchgate.net

Table 1: Potential Metabolites of N-Isopropyl-N-phenethylamine

| Metabolite Name | Metabolic Pathway | Expected Status |

|---|---|---|

| Phenethylamine | N-Deisopropylation | Major |

| p-Hydroxy-N-isopropyl-N-phenethylamine | Aromatic Hydroxylation | Major |

| Phenylacetic Acid | N-Deisopropylation followed by MAO oxidation | Major |

| p-Hydroxy-N-isopropyl-N-phenethylamine glucuronide | Aromatic Hydroxylation followed by Glucuronidation | Minor |

Enzymatic Pathways Involved in Biotransformation (e.g., N-dealkylation)

The biotransformation of phenethylamines is predominantly mediated by two major groups of enzymes: Phase I and Phase II enzymes. nih.gov

Phase I Reactions: The key initial transformations, such as N-dealkylation and hydroxylation, are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. ku.edu Studies on various substituted phenethylamines have implicated several CYP isoforms, including CYP1A2, 2D6, 2C19, and 3A4, in their metabolism. researchgate.net N-dealkylation, a common reaction for many N-substituted compounds, involves the oxidative removal of the isopropyl group from the nitrogen atom. ku.edu This process is a critical step that can significantly alter the pharmacological profile of the parent molecule.

Phase II Reactions: Following Phase I oxidation, the resulting metabolites can be conjugated with endogenous molecules to increase their polarity. This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net For example, a hydroxylated metabolite of N-Isopropyl-N-phenethylamine would be a substrate for UGTs, leading to the formation of a glucuronide conjugate. researchgate.net

Comparative Metabolic Profiles with Related Phenethylamines

The metabolic profile of N-Isopropyl-N-phenethylamine can be contextualized by comparing it to other related phenethylamines.

Phenethylamine (PEA): The parent compound, PEA, is rapidly metabolized by monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) into phenylacetic acid. wikipedia.org This pathway is also relevant for N-Isopropyl-N-phenethylamine, as N-dealkylation produces PEA as a major metabolite.

N-isopropyl-p-iodoamphetamine (IMP): This compound shares the N-isopropyl group. Its metabolism in hepatocytes produces identifiable metabolites, indicating that the N-isopropyl moiety does not prevent enzymatic breakdown. nih.gov

Protonitazene: This synthetic opioid contains an N,N-diethyl-ethylamine moiety. Its metabolism is extensive and involves N-desethylation (removal of an ethyl group) and hydroxylation, followed by glucuronidation. nih.gov This is analogous to the expected N-deisopropylation and hydroxylation of N-Isopropyl-N-phenethylamine.

Proscaline and Methallylescaline: These psychedelic phenethylamines undergo metabolism that results in hydroxylated and N-acetylated products as major metabolites. nih.gov

Table 2: Comparative Metabolic Pathways of Selected Phenethylamines

| Compound | Primary Metabolic Pathways | Key Enzymes |

|---|---|---|

| Phenethylamine | Oxidative deamination | MAO-A, MAO-B |

| Protonitazene | N-desethylation, Hydroxylation, Glucuronidation | CYP450s, UGTs |

| Proscaline | Hydroxylation, N-acetylation | CYP450s, N-acetyltransferases |

| N-Isopropyl-N-phenethylamine (Predicted) | N-deisopropylation, Hydroxylation, Glucuronidation | CYP450s, MAO, UGTs |

Covalent Modification Research (e.g., Protein Transamidation)

Recent research has uncovered a novel mechanism by which phenethylamine-like compounds may exert long-term cellular effects: covalent modification of proteins. nih.govbiorxiv.org This process, termed "phenethylaminylation," involves the enzyme transglutaminase 2, which can catalyze the formation of a stable isopeptide bond between the primary amine group of a phenethylamine and the gamma-carboxamide side chain of a glutamine residue on a target protein. nih.govnih.gov

This post-translational modification is a form of protein transamidation. biorxiv.org Preliminary in vitro evidence using a mescaline analogue in human astrocyte cell cultures suggests that a diverse range of glial proteins could be substrates for this modification. nih.govbiorxiv.org It is hypothesized that this covalent binding could contribute to long-lasting changes in cellular function. biorxiv.org While this research did not specifically use N-Isopropyl-N-phenethylamine, the underlying mechanism involves the amine terminus common to the phenethylamine class. nih.gov However, as N-Isopropyl-N-phenethylamine is a secondary amine, it would not be a direct substrate for this specific transglutaminase-mediated reaction, which typically targets primary amines. Its primary metabolite, phenethylamine, however, would be a potential substrate. wikipedia.org

Analytical Methodologies for Research Applications

Chromatographic Techniques for Analysis and Separation

Chromatography is the cornerstone for the separation and quantification of N-Isopropyl-N-phenethylamine hydrochloride from complex matrices or from synthesis byproducts. The choice of technique depends on the analyte's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenethylamine (B48288) derivatives due to its high resolution and sensitivity. Reversed-phase (RP) HPLC is the most common mode employed for these compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For N-Isopropyl-N-phenethylamine, which is a basic compound, a C18 or C8 column is typically effective.

The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.com The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the amine; it is generally kept in the acidic range to ensure the analyte is in its protonated, more water-soluble form. Gradient elution may be employed to optimize the separation of impurities with different polarities. Detection is commonly achieved using a UV detector, typically in the range of 210-260 nm, where the phenyl ring exhibits strong absorbance. For mass spectrometry-compatible methods, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are used instead of non-volatile phosphate buffers. sielc.com

Table 1: Representative HPLC Parameters for N-Alkylated Phenethylamine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not volatile, it can be analyzed by GC after conversion to its free base form. The free base is more volatile but can still exhibit poor chromatographic behavior (e.g., peak tailing) due to its polarity.

To overcome these issues, derivatization is a common strategy. researchgate.netjfda-online.com Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), are frequently used to convert the secondary amine into a less polar, more volatile amide derivative. maps.org This process not only improves peak shape and resolution but can also enhance sensitivity, especially with an electron capture detector (ECD) if a halogenated derivatizing agent is used. GC is almost always coupled with a mass spectrometer (GC-MS) for definitive identification. maps.org

Table 2: Typical GC-MS Parameters for Derivatized Phenethylamine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Derivatization | With Trifluoroacetic Anhydride (TFAA) |

| Detector | Mass Spectrometer (EI, 70 eV) |

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative to HPLC and GC, providing high separation efficiency and requiring minimal sample and solvent volumes. nih.gov For charged species like the protonated form of N-Isopropyl-N-phenethylamine, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. nih.gov Separation in CZE is based on the differences in the charge-to-size ratio of the analytes. nih.gov

The analysis is typically performed in fused-silica capillaries using an acidic buffer (e.g., phosphate or citrate (B86180) buffer) to ensure the amine is fully protonated and migrates as a cation. The pH of the background electrolyte is a key parameter for optimizing separation. documentsdelivered.com Organic modifiers, such as methanol or acetonitrile, can be added to the buffer to improve the solubility of analytes and modify the electroosmotic flow.

Chiral Chromatography for Enantiomeric Purity

Since N-Isopropyl-N-phenethylamine is a chiral molecule, distinguishing between its enantiomers is often necessary, as they can have different pharmacological properties. Chiral chromatography is the most effective method for this purpose. phenomenex.com This can be achieved using either chiral stationary phases (CSPs) in HPLC or by derivatization with a chiral reagent followed by separation on a standard achiral column. mdpi.comnih.gov

CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including amines. nih.gov The mobile phase in chiral HPLC often consists of non-polar solvents like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, although reversed-phase chiral separations are also possible. Alternatively, pre-column derivatization with a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride, creates diastereomers that can often be separated on a standard achiral GC or HPLC column. nih.gov

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for the identification of organic molecules. mdpi.com Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

Under EI conditions, N-alkylated phenethylamines undergo characteristic fragmentation. The primary fragmentation pathway for secondary amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For N-Isopropyl-N-phenethylamine, the most prominent fragmentation is expected to be the cleavage of the bond between the α- and β-carbons of the phenethyl group. This leads to the formation of a stable iminium ion.

The predicted major fragmentation pathways are:

Cleavage of the Cα-Cβ bond: This is the characteristic fragmentation of phenethylamines, leading to the formation of a resonance-stabilized iminium cation. The resulting fragment would be [CH₂=N⁺(H)CH(CH₃)₂].

Loss of the isopropyl group: Cleavage of the isopropyl-nitrogen bond would result in a fragment corresponding to the phenethylamine cation.

Formation of the tropylium (B1234903) ion: Rearrangement and loss of the side chain can lead to the formation of the tropylium cation (m/z 91), a common fragment for compounds containing a benzyl (B1604629) moiety. chromatographytoday.com

In ESI-MS, the compound is typically observed as its protonated molecule [M+H]⁺. In-source fragmentation can be induced to generate fragment ions for structural confirmation, often mimicking the patterns seen in tandem MS (MS/MS) experiments. ies.gov.plnih.gov

Table 3: Predicted Key Mass Fragments (EI) for N-Isopropyl-N-phenethylamine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ (Molecular Ion) | Parent Molecule |

| 148 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 72 | [C₄H₁₀N]⁺ | Iminium ion from Cα-Cβ cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton groups within the molecule: the aromatic protons of the phenyl ring, the two methylene (B1212753) (CH₂) groups of the ethyl chain, and the methine (CH) and methyl (CH₃) groups of the isopropyl substituent. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton relationships.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on the analysis of structurally related compounds like N-isopropylbenzylamine hydrochloride and general principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | 5H |

| Methylene (-CH₂-Ph) | ~2.9 - 3.1 | Triplet (t) | 2H |

| Methylene (-N-CH₂-) | ~3.1 - 3.3 | Triplet (t) | 2H |

| Methine (-CH(CH₃)₂) | ~3.4 - 3.6 | Septet (sept) | 1H |

| Methyl (-CH(CH₃)₂) | ~1.2 - 1.4 | Doublet (d) | 6H |

Advanced Detection and Quantification Strategies

For the sensitive and specific detection and quantification of this compound in various matrices, advanced analytical strategies are employed, primarily centered around chromatography coupled with mass spectrometry. These methods offer high selectivity and low limits of detection, which are crucial in forensic and research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like phenethylamines. In GC-MS, the compound is first vaporized and separated from other components in a long capillary column based on its boiling point and interaction with the column's stationary phase. Following separation, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum that serves as a chemical "fingerprint" for definitive identification mdpi.comforensicresources.org. For certain phenethylamines, derivatization may be used to improve chromatographic properties and sensitivity iu.edu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for analyzing phenethylamine derivatives due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization fda.gov.tw. The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique that generates a protonated molecular ion ([M+H]⁺) researchgate.net. In the tandem MS approach (e.g., using a triple quadrupole instrument), this precursor ion is selected and fragmented to produce specific product ions. The instrument then monitors for these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces background noise, allowing for accurate quantification at very low levels nih.govsemanticscholar.org.

Research studies on related phenethylamines demonstrate the power of these methods. For instance, a validated LC-MS/MS method for the determination of 74 phenethylamines in urine reported a limit of detection (LOD) of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL for most analytes nih.gov. Another study focusing on the simultaneous determination of methamphetamine and its isomer N-isopropylbenzylamine established an LC-ESI-MS/MS method with an LOD of 0.1 ng/mL and an LLOQ of 0.3 ng/mL for both compounds semanticscholar.org. These findings underscore the suitability of LC-MS/MS for trace-level analysis.

Table 2: Summary of Advanced Analytical Methods for Phenethylamine Analysis

| Technique | Principle | Common Parameters | Performance Metrics (from related compounds) |

| GC-MS | Separation by volatility, identification by mass spectrum fragmentation pattern. | Column: Capillary (e.g., DB-5) Ionization: Electron Ionization (EI) | Provides definitive structural information from fragmentation patterns southernforensic.orgmdpi.com. |

| LC-MS/MS | Separation by liquid chromatography, quantification by specific mass transitions (MRM). | Column: Reversed-phase (e.g., C18) Mobile Phase: Acetonitrile/Water with formic acid nih.govIonization: Electrospray (ESI) | LOD: 0.1 - 0.5 ng/mL semanticscholar.orgnih.govLLOQ: 0.3 - 1.0 ng/mL semanticscholar.orgnih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Isopropyl-N-phenethylamine hydrochloride, docking simulations would be employed to predict its binding affinity and mode of interaction with various biological receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, which are common targets for phenethylamine (B48288) derivatives.

A hypothetical docking study of this compound would involve:

Receptor Preparation: A 3D structure of the target receptor (e.g., a dopamine receptor) would be obtained from a protein database or generated through homology modeling.

Ligand Preparation: The 3D structure of N-Isopropyl-N-phenethylamine would be generated and optimized for its charge and geometry at a physiological pH.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the receptor's binding site, and various conformations would be sampled to identify the most stable binding pose.

Analysis of Interactions: The resulting complex would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the receptor.

The binding energy, typically expressed in kcal/mol, would be calculated to estimate the affinity of the compound for the receptor. A lower binding energy generally indicates a more stable complex and higher affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

No specific QSAR models for this compound have been published. However, numerous QSAR studies have been conducted on the broader class of phenethylamines for a variety of biological activities, including receptor binding and psychoactive effects. acs.orgacs.orgresearchgate.net These studies typically involve a dataset of phenethylamine derivatives with known activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

A hypothetical QSAR study including this compound would follow these steps:

Data Collection: A set of phenethylamine derivatives, including N-Isopropyl-N-phenethylamine, with experimentally determined biological activities (e.g., IC50 values for receptor binding) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The resulting QSAR model could be used to predict the activity of new phenethylamine derivatives and to guide the design of more potent compounds. For example, a QSAR study on phenethylamines acting as adrenergic alpha-1 receptor agonists identified key molecular descriptors that are crucial for their activity. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes of a molecule, its interactions with its environment (such as a solvent or a biological membrane), and the thermodynamics of these processes.

There are no specific published molecular dynamics simulations for this compound. However, MD simulations have been used to study related systems. For instance, all-atom molecular dynamic simulations have been performed on aqueous solutions of N-isopropylacrylamide, a compound containing a similar N-isopropyl group. researchgate.netnih.gov These simulations provide insights into the behavior of this functional group in an aqueous environment.

An MD simulation of this compound in a solvent, such as water, would involve:

System Setup: A simulation box containing one or more molecules of the compound and a large number of solvent molecules would be created.

Force Field Selection: A force field, which is a set of parameters that describe the potential energy of the system, would be chosen to model the interactions between atoms.

Simulation Run: The simulation would be run for a specific period of time, typically nanoseconds to microseconds, by numerically solving Newton's equations of motion for each atom.

Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, would be analyzed to study the dynamic properties of the molecule, such as its conformational flexibility and interactions with solvent molecules.

In Silico Functional Activity Predictions

In silico functional activity prediction involves the use of computational methods to predict the biological activity of a compound without the need for laboratory experiments. These methods can be based on a variety of approaches, including ligand-based methods (such as similarity searching and QSAR) and structure-based methods (such as molecular docking).

For this compound, in silico predictions could be used to generate hypotheses about its potential biological targets and activities. This could be achieved by comparing its structural and electronic properties to those of compounds with known activities in large chemical databases. While specific predictions for this compound are not published, the general approach is widely used in drug discovery.

The process would typically involve:

Feature Extraction: Calculation of molecular fingerprints or descriptors that encode the structural and physicochemical properties of this compound.

Database Screening: Searching large databases of bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar features.

Activity Inference: Based on the known activities of the identified similar compounds, a prediction of the potential biological activities of this compound can be made.

Theoretical Basis for Enantioseparation Mechanisms

N-Isopropyl-N-phenethylamine is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers. The separation of these enantiomers, known as enantioseparation, is often important in pharmacology as different enantiomers can have different biological activities.

While there are no specific computational studies on the enantioseparation of this compound, theoretical models can be used to understand the underlying mechanisms. These studies often involve modeling the interactions between the enantiomers and a chiral stationary phase (CSP) used in chromatography.

Computational approaches to understanding enantioseparation mechanisms include:

Molecular Docking: Simulating the interaction of each enantiomer with a model of the chiral stationary phase to predict which enantiomer will bind more strongly. The differences in binding energies can be correlated with the observed separation.

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate the interaction energies between the enantiomers and the CSP with high accuracy. This can help to elucidate the nature of the chiral recognition, such as the role of hydrogen bonding or steric hindrance.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the enantiomers and the CSP to understand the thermodynamics and kinetics of the separation process.

These theoretical studies can provide valuable insights into the design of more effective chiral separation methods.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

Structure-Activity Relationships of N-Isopropyl-N-phenethylamine Hydrochloride and Analogues

The structure-activity relationship (SAR) of phenethylamines is a well-explored area, aiming to understand how chemical structure correlates with biological activity. The core structure consists of a phenyl ring connected to an ethylamine (B1201723) chain. wikipedia.orgwikipedia.org this compound features an isopropyl group on the nitrogen atom, which significantly influences its properties compared to the parent phenethylamine (B48288).

Substitutions on the phenyl ring, the ethylamine side chain, and the amino group of phenethylamine analogues play a critical role in determining their affinity and efficacy at various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.

N-Alkylation: The size and nature of the substituent on the nitrogen atom can impact receptor selectivity and potency. In the case of N-Isopropyl-N-phenethylamine, the isopropyl group is a bulky alkyl substituent. Generally, increasing the bulk of the N-substituent in phenethylamines can lead to a decrease in central activity.

Ring Substituents: The addition of substituents to the phenyl ring has been extensively studied in phenethylamine derivatives. For instance, in the 2,5-dimethoxyphenethylamine series, small lipophilic substituents like halogens or alkyl groups at the 4-position can induce potent activity at 5-HT2 receptors. researchgate.net Methoxy groups at the 2- and 5-positions are also common features in psychoactive phenethylamines. nih.gov

Side Chain Substituents: The introduction of a methyl group at the alpha position of the ethyl chain (forming amphetamine analogues) can have a minor influence on binding affinity to 5-HT2A/C receptors. nih.gov

The following table summarizes the effects of various substituents on the receptor affinity of phenethylamine derivatives, based on general findings in the literature.

| Substituent Position | Substituent Type | General Effect on Receptor Affinity (e.g., 5-HT2A) |

| Nitrogen Atom | Increasing alkyl bulk | Can decrease central activity |

| Phenyl Ring (para-position) | Alkyl or halogen groups | Can have positive effects on binding affinity |

| Phenyl Ring (para-position) | Alkoxy or nitro groups | Can decrease binding affinity |

| Ethyl Sidechain (alpha-position) | Methyl group | Often has a minor influence on 5-HT2A/C affinity |

To understand the bioactive conformation of phenethylamines, researchers have synthesized and evaluated conformationally restricted analogues. By locking the flexible ethylamine side chain into a more rigid structure, it is possible to determine the spatial arrangement required for optimal receptor interaction. nih.gov

For instance, studies on constrained phenethylamine analogues have revealed that for optimal activity at 5-HT2 receptors, the orientation of substituents on the phenyl ring relative to the ethylamine moiety is crucial. nih.govresearchgate.net Research on beta-phenylethanolamines has suggested that an extended conformation of the aminoethyl side chain is required for binding to the active site of phenylethanolamine N-methyltransferase (PNMT). nih.gov While specific studies on the conformational restriction of this compound are not widely available, these general principles suggest that its flexible structure allows it to adopt a conformation suitable for receptor binding, and that constraining this structure could further elucidate its bioactive form.

Design Principles for Novel Phenethylamine Derivatives

The design of novel phenethylamine derivatives is guided by established SAR principles and the desire to achieve improved potency, selectivity, and pharmacokinetic properties. Key design strategies include:

Scaffold Hopping and Isosteric Replacement: Modifying the core phenethylamine structure or replacing certain functional groups with others that have similar physical or chemical properties to explore new chemical space and potentially discover novel activities.

Structure-Based Drug Design: Utilizing the three-dimensional structures of target receptors to design ligands that fit precisely into the binding site. This approach can be used to enhance affinity and selectivity.

Conformational Constraint: As discussed, introducing rigidity into the molecule to lock it in a bioactive conformation, which can lead to increased potency and reduced off-target effects. nih.govresearchgate.net

N-Benzyl Substitution: The addition of a benzyl (B1604629) group to the nitrogen of phenethylamines has been shown to significantly increase binding affinity and functional activity at 5-HT2A receptors. acs.org

Lead Compound Identification and Optimization Strategies in Research

The process of drug discovery often begins with the identification of a "hit" compound from a large library, which is then optimized into a "lead" compound with more desirable properties. upmbiomedicals.com Phenethylamine derivatives are frequently identified as hits in screening campaigns targeting central nervous system receptors.

Once a lead compound is identified, lead optimization strategies are employed to improve its characteristics. danaher.comresearchgate.net These strategies include:

Chemical Modification: Synthesizing analogues of the lead compound by adding, removing, or modifying functional groups to enhance potency and selectivity, and to improve absorption, distribution, metabolism, and excretion (ADME) properties. danaher.com

In Silico Modeling: Using computational methods such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics to predict the activity of designed compounds and to understand their interactions with the target receptor. danaher.com

Biological Testing: Employing a battery of in vitro and in vivo assays to evaluate the potency, efficacy, selectivity, and pharmacokinetic profile of the newly synthesized analogues. upmbiomedicals.com

Role as a Reference Standard in Drug Discovery Research

In pharmaceutical research and forensic analysis, reference standards are highly characterized substances used to ensure the identity, purity, strength, and quality of a drug substance. usp.org Compounds like (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, which is structurally related to this compound, are used as reference standards in drug development targeting neurotransmitter systems. smolecule.com this compound itself can serve as a reference material in analytical methods, such as chromatography and mass spectrometry, for the identification and quantification of related compounds in research and forensic samples.

Application as a Synthetic Intermediate for Biologically Active Compounds

This compound can serve as a valuable synthetic intermediate in the creation of more complex, biologically active compounds. smolecule.comontosight.ai The phenethylamine backbone is a key structural motif in a vast array of pharmaceuticals. nih.gov By using N-Isopropyl-N-phenethylamine as a starting material, medicinal chemists can introduce additional functional groups or incorporate it into larger molecular frameworks to generate novel compounds with a wide range of potential therapeutic applications, including those targeting neurological and psychiatric disorders. ontosight.aiacs.org

Historical Trajectory and Future Directions in Research

Evolution of Scientific Inquiry into Phenethylamine (B48288) Chemistry

The scientific journey into phenethylamine chemistry began with the isolation and identification of endogenous phenethylamines like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for various physiological processes. nih.gov This foundational work established the significance of the phenethylamine scaffold in biological systems. nih.gov Early synthetic efforts in the late 19th and early 20th centuries led to the creation of compounds like amphetamine, which demonstrated the potential for this chemical class to elicit significant central nervous system stimulation. wikipedia.org

In the mid-20th century, the work of researchers like Alexander Shulgin systematically explored the effects of structural modifications to the phenethylamine molecule, particularly through substitutions on the phenyl ring and the amine group. wikipedia.org This era of research unveiled a vast landscape of psychoactive compounds and began to delineate the structure-activity relationships (SAR) that govern their effects. biomolther.org The primary focus was often on understanding how different functional groups influenced potency and qualitative effects, particularly at serotonin (B10506) and dopamine receptors. biomolther.orgnih.gov

Initially, N-alkylation of phenethylamines with simple substituents was thought to diminish activity. However, later research demonstrated that certain substitutions, such as N-benzyl groups, could significantly enhance binding affinity and functional activity at specific receptor subtypes, challenging earlier assumptions and opening new avenues of investigation. acs.orgmdpi.com This highlighted the nuanced role of the N-substituent in modulating the pharmacological profile of phenethylamines.

Emerging Research Areas for N-Isopropyl-N-phenethylamine Hydrochloride and Related Compounds

While specific research on this compound is limited, emerging trends in the study of N-substituted phenethylamines provide a roadmap for future investigations. A primary area of interest is the detailed characterization of interactions with a wider array of biological targets. Beyond the classic monoamine receptors, research is expanding to include trace amine-associated receptors (TAARs), which have been identified as endogenous receptors for phenethylamine and other trace amines. wikipedia.org The interaction of N-isopropyl-substituted phenethylamines with TAAR1, in particular, represents a significant area for future research.

Another burgeoning field is the exploration of these compounds as intermediates in the synthesis of more complex molecules. The phenethylamine backbone is a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. ontosight.ai this compound could serve as a starting material for creating compounds with tailored pharmacological properties. ontosight.ai

Furthermore, the study of structure-activity relationships continues to be a vital research area. For instance, investigations into various N-substituted phenethylamine derivatives have revealed that the size and nature of the alkyl group can significantly influence receptor binding and functional activity. biomolther.orgkoreascience.kr Research on compounds with isopropyl substitutions on the nitrogen atom could provide valuable data points for refining SAR models, particularly concerning dopamine transporter (DAT) inhibition and interactions with adrenergic and dopaminergic receptors. biomolther.orgsmolecule.com

| Research Area | Focus | Potential Application for this compound |

| Receptor Profiling | Characterizing binding affinities and functional activities at a broad range of receptors. | Investigation of binding and activity at TAAR1, serotonin, dopamine, and adrenergic receptor subtypes. |

| Synthetic Chemistry | Use as a building block for more complex molecules. | Serve as a precursor for the synthesis of novel therapeutic agents. |

| Structure-Activity Relationship (SAR) Studies | Understanding how the N-isopropyl group influences pharmacological properties compared to other N-alkyl substituents. | Elucidating the role of N-isopropyl substitution on dopamine transporter (DAT) inhibition and receptor selectivity. |

Unexplored Avenues and Methodological Advancements in Research

Many aspects of this compound and its relatives remain unexplored. A significant gap in current knowledge is the comprehensive pharmacological profiling of this specific compound. Future research should aim to characterize its binding affinities and functional activities across a wide panel of receptors and transporters.

Methodological advancements are poised to drive this exploration forward. High-throughput screening techniques can rapidly assess the interaction of a compound with numerous biological targets. longdom.org Furthermore, advanced analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for the precise identification and quantification of these compounds and their metabolites in biological samples. longdom.org

The study of the metabolic fate of this compound is another critical unexplored avenue. Understanding how the body processes this compound is essential for any future consideration of its biological effects. In vitro studies using liver microsomes and in vivo animal studies can elucidate its metabolic pathways and identify any active metabolites.

Finally, the potential for these compounds to interact with targets beyond the central nervous system, such as the microtubule cytoskeleton, is an emerging and largely unexplored area of research. nih.gov

Theoretical Frameworks for Future Investigation

Computational chemistry and molecular modeling offer powerful theoretical frameworks to guide future research on this compound. Molecular docking simulations can predict the binding poses and affinities of this compound at various receptor sites, providing insights into the molecular basis of its potential interactions. biomolther.orgbiomolther.org These in silico methods can help prioritize experimental studies and aid in the rational design of new derivatives with desired pharmacological profiles. biomolther.orgbiomolther.org

Quantitative structure-activity relationship (QSAR) modeling is another valuable theoretical tool. By analyzing datasets of related N-substituted phenethylamines, QSAR models can be developed to predict the biological activity of this compound based on its molecular structure. These models can help to understand the key molecular features that determine activity and selectivity.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features necessary for binding to a specific receptor. This can guide the design of new molecules with improved affinity and selectivity. By combining these computational approaches with experimental validation, a more complete understanding of the pharmacological properties of this compound and related compounds can be achieved, paving the way for future discoveries in the field of phenethylamine chemistry.

Q & A

Basic: What are the recommended analytical methods for identifying and quantifying N-Isopropyl-N-phenethylamine hydrochloride in complex biological matrices?

Methodological Answer:

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) is the gold standard for detecting this compound in biological samples like urine or plasma. Full-scan MS/MS modes with fragmentation patterns (e.g., m/z transitions) should be optimized to distinguish it from structurally similar phenethylamines. Gas chromatography-mass spectrometry (GC-MS) is also viable but requires derivatization due to the compound’s polar nature . For quantification, internal standards (e.g., deuterated analogs) and calibration curves validated under ISO/IEC 17025 guidelines are critical to minimize matrix effects .

Basic: How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and aromatic proton environments. Key NMR signals include the isopropyl group (δ ~1.1 ppm, doublet) and phenethylamine backbone (δ ~2.8–3.5 ppm for CH₂ groups). Fourier-transform infrared spectroscopy (FTIR) can validate the hydrochloride salt formation via N–H stretching (~2500 cm⁻¹) and Cl⁻ counterion absorption. X-ray crystallography provides definitive structural confirmation but requires high-purity crystalline samples .

Advanced: How should researchers address contradictory data in metabolic stability studies of this compound?

Methodological Answer:

Discrepancies in metabolic half-life (t₁/₂) or metabolite profiles often arise from interspecies differences (e.g., rat vs. human liver microsomes) or assay conditions (e.g., pH, cofactor availability). To resolve contradictions:

- Reproducibility Checks: Validate findings across multiple batches of microsomes or hepatocytes.

- Enzyme Inhibition Studies: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.

- Cross-Platform Validation: Compare LC-MS results with radiometric assays or stable isotope tracers .

Advanced: What experimental design considerations are critical for assessing the compound’s receptor binding selectivity?

Methodological Answer:

To avoid off-target effects in receptor binding assays:

- Radioligand Competition Assays: Use tritiated ligands (e.g., [³H]dopamine for dopamine receptors) with stringent wash steps to reduce nonspecific binding.

- Kinetic Analysis: Calculate Kᵢ values using the Cheng-Prusoff equation to account for ligand concentration and assay conditions.

- Orthogonal Assays: Validate findings with functional assays (e.g., cAMP accumulation for GPCR activity) .

Advanced: How can researchers optimize synthetic routes to minimize byproducts like N,N-diisopropyl analogs?

Methodological Answer:

Byproduct formation often stems from over-alkylation during the amine synthesis step. Mitigation strategies include:

- Stepwise Alkylation: Introduce the phenethyl group before the isopropyl moiety to reduce steric hindrance.

- Temperature Control: Maintain reactions at 0–5°C to limit uncontrolled exothermic side reactions.

- Purification: Use preparative HPLC with a C18 column and acidic mobile phase (0.1% trifluoroacetic acid) to separate diastereomers or alkylation byproducts .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:

The compound is hygroscopic and prone to decomposition under light or heat. Best practices include:

- Storage Conditions: Airtight containers with desiccants at –20°C in darkness.

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and track purity via HPLC-UV at 254 nm.

- Buffer Compatibility: Avoid aqueous solutions with pH >7.0 to prevent freebase precipitation .

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model passive diffusion across the blood-brain barrier using logP values (~2.5) and polar surface area (PSA <60 Ų).

- ADMET Predictors: Tools like SwissADME estimate bioavailability (%F) and CYP450 metabolism likelihood.

- Docking Studies: Use AutoDock Vina to predict affinity for monoamine transporters (e.g., SERT, NET) based on crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products